molecular formula C11H8Cl2O2 B13197441 Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate

Cat. No.: B13197441
M. Wt: 243.08 g/mol
InChI Key: QAMJWAFXHPLFCH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₈Cl₂O₂ and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a prop-2-ynoate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-dichlorophenyl)prop-2-ynoate
  • Ethyl 3-(2,5-dichlorophenyl)prop-2-ynoate
  • Ethyl 3-(2,6-dichlorophenyl)prop-2-ynoate

Uniqueness

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3

InChI Key

QAMJWAFXHPLFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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